molecular formula C11H13BrN6O2 B10973890 4-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-methyl-1H-pyrazole-3-carboxamide

4-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10973890
M. Wt: 341.16 g/mol
InChI Key: RDNYJZPHCYNIOG-UHFFFAOYSA-N
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Description

4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the bromo group: Bromination of the pyrazole ring is carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Acylation: The acylation of the pyrazole ring is performed using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

    Amidation: The final step involves the reaction of the acylated pyrazole with an amine to form the desired amide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Acylation: Acyl chlorides or anhydrides in the presence of a base.

    Amidation: Amines in the presence of coupling agents like EDCI or DCC.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidized forms of the pyrazole ring.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole
  • 1-Methyl-4-bromopyrazole
  • 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetyl chloride

Uniqueness

4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both acylamino and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13BrN6O2

Molecular Weight

341.16 g/mol

IUPAC Name

4-[[2-(4-bromo-3-methylpyrazol-1-yl)acetyl]amino]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H13BrN6O2/c1-6-7(12)3-18(15-6)5-9(19)14-8-4-17(2)16-10(8)11(13)20/h3-4H,5H2,1-2H3,(H2,13,20)(H,14,19)

InChI Key

RDNYJZPHCYNIOG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)CC(=O)NC2=CN(N=C2C(=O)N)C

Origin of Product

United States

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